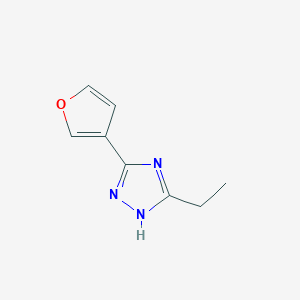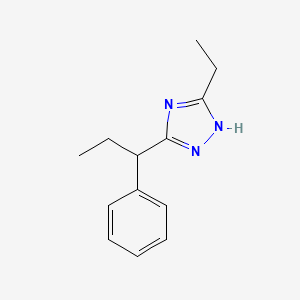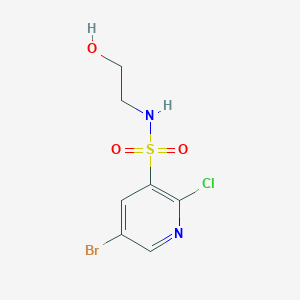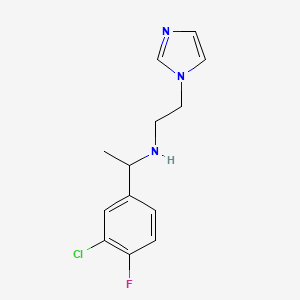
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. EFTR belongs to the category of triazoles, which are known to possess diverse biological activities.
Mecanismo De Acción
The exact mechanism of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's biological activity is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is involved in cholesterol biosynthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce tumor size in animal models. This compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's advantages for lab experiments include its high purity, stability, and diverse biological activities. However, this compound's limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several possible future directions for 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole research. One direction is to investigate this compound's potential as a drug candidate for various diseases, including cancer, bacterial and fungal infections, and inflammation. Another direction is to study this compound's mechanism of action in more detail to better understand its biological activity. Additionally, further research could explore this compound's potential application in material science, such as in the development of new corrosion inhibitors or solar cell components.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and materials with diverse biological activities.
Métodos De Síntesis
The synthesis of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole involves the reaction of 5-ethyl-3-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-1-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been studied for its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. In agrochemistry, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been investigated for its potential as a corrosion inhibitor and as a component in solar cells.
Propiedades
IUPAC Name |
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNUISPGPXVLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)